
Phenol--dichlorotungsten (4/1)
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Overview
Description
Phenol–dichlorotungsten (4/1) is a coordination compound that consists of phenol and dichlorotungsten in a 4:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenol–dichlorotungsten (4/1) typically involves the reaction of tungsten hexachloride with phenol in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as: [ \text{WCl}_6 + 4 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{WCl}_2(\text{C}_6\text{H}_5\text{O})_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of phenol–dichlorotungsten (4/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol–dichlorotungsten (4/1) undergoes various chemical reactions, including:
Oxidation: The phenol ligands can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The tungsten center can be reduced, altering the oxidation state of the metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using appropriate solvents and temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol ligands can yield quinones, while reduction of the tungsten center can produce lower oxidation state tungsten complexes.
Scientific Research Applications
Phenol–dichlorotungsten (4/1) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: Its potential biological activity is being explored, particularly in the context of enzyme inhibition and antimicrobial properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other tungsten-based materials.
Mechanism of Action
The mechanism of action of phenol–dichlorotungsten (4/1) involves its interaction with molecular targets through coordination chemistry. The tungsten center can interact with various substrates, facilitating chemical transformations. The phenol ligands can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Phenol–dichloromolybdenum (4/1): Similar coordination compound with molybdenum instead of tungsten.
Phenol–dichlorovanadium (4/1): Coordination compound with vanadium.
Phenol–dichlororhenium (4/1): Coordination compound with rhenium.
Uniqueness: Phenol–dichlorotungsten (4/1) is unique due to the specific properties imparted by the tungsten center. Tungsten’s high atomic number and unique electronic configuration contribute to the compound’s distinct reactivity and stability compared to its molybdenum, vanadium, and rhenium analogs.
Q & A
Q. Basic: What are the established protocols for synthesizing Phenol--dichlorotungsten (4/1) to ensure reproducibility?
Methodological Answer:
To ensure reproducibility, synthesis protocols must include:
- Detailed Experimental Write-Up : Follow journal guidelines (e.g., Beilstein Journal) by explicitly documenting reagents, stoichiometry, reaction conditions (temperature, pressure, solvent), and purification steps. Avoid omitting critical procedural nuances, such as inert atmosphere requirements or cooling rates .
- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like dichlorotungsten compounds, referencing safety protocols for gas evolution and exothermic reactions (e.g., using oil bubblers and fume hoods) .
- Characterization Consistency : For new compounds, provide NMR, IR, and elemental analysis data. For known compounds, cite prior literature but verify purity via melting point or chromatography .
Q. Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing Phenol--dichlorotungsten (4/1)?
Methodological Answer:
Discrepancies arise due to impurities, instrumentation variability, or structural isomers. Mitigation strategies include:
- Cross-Validation : Use complementary techniques (e.g., X-ray diffraction for crystal structure vs. NMR for solution-state conformation) .
- Reference Standards : Compare data against NIST Chemistry WebBook entries for analogous tungsten-phenol complexes .
- Contradiction Analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to identify methodological flaws, such as inconsistent sample preparation or calibration errors .
Q. Basic: What spectroscopic techniques are most effective for confirming the structure of Phenol--dichlorotungsten (4/1)?
Methodological Answer:
Technique | Application | Limitations |
---|---|---|
X-ray Diffraction | Definitive crystal structure determination | Requires high-quality single crystals |
NMR Spectroscopy | Probes ligand coordination and molecular symmetry | Limited sensitivity for paramagnetic W⁴⁺ |
IR Spectroscopy | Identifies functional groups (e.g., W-Cl bonds) | Overlap with solvent peaks in solution |
Elemental Analysis | Verifies stoichiometry (C, H, N, W, Cl) | Requires ultra-high purity samples |
Reference experimental data from authoritative databases (e.g., NIST) and validate against synthetic replicates .
Q. Advanced: What computational methods are recommended to model the electronic structure of Phenol--dichlorotungsten (4/1) and predict its reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals to predict redox behavior. Use software like Gaussian or ORCA with relativistic pseudopotentials for tungsten .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-exchange kinetics in polar solvents (e.g., DMF or acetone) .
- Structure-Activity Relationships (SAR) : Corrogate calculated bond dissociation energies with experimental catalytic activity to refine models .
Q. Basic: What are the key safety considerations when handling Phenol--dichlorotungsten (4/1) in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and inert gas lines for air-sensitive steps. Monitor gas evolution (e.g., HCl) with bubblers .
- Waste Disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for tungsten-containing waste .
- Emergency Protocols : Train personnel on spill containment (e.g., absorbent materials for phenol derivatives) and antidotes for exposure .
Q. Advanced: How can the catalytic activity of Phenol--dichlorotungsten (4/1) be optimized under varying reaction conditions?
Methodological Answer:
- Experimental Design : Use factorial design (e.g., DoE) to test variables: solvent polarity, temperature, and co-catalyst ratios. Prioritize high-throughput screening for rapid iteration .
- In Situ Spectroscopy : Monitor reaction progress via Raman or UV-Vis to identify intermediates and rate-limiting steps .
- Data-Driven Optimization : Apply machine learning (e.g., partial least squares regression) to correlate reaction conditions with yield/selectivity .
Q. Basic: How should researchers document and report synthetic procedures for Phenol--dichlorotungsten (4/1) to meet publication standards?
Methodological Answer:
- Structured Reporting : Separate "Experimental" and "Supporting Information" sections. Include step-by-step protocols, equipment specifications, and raw data (e.g., NMR spectra) in SI .
- Reproducibility Checks : Provide batch-specific purity metrics (e.g., HPLC traces) and error margins for yield calculations .
Q. Advanced: What strategies are effective in analyzing the stability of Phenol--dichlorotungsten (4/1) under oxidative or hydrolytic conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose samples to controlled O₂/H₂O levels and track decomposition via TGA-MS or XRD to identify degradation products .
- Kinetic Modeling : Derivate rate constants for hydrolysis pathways using pseudo-first-order approximations .
- Comparative Analysis : Benchmark against structurally similar complexes (e.g., dichloromolybdenum-phenol) to isolate tungsten-specific stability factors .
Properties
CAS No. |
35427-21-5 |
---|---|
Molecular Formula |
C24H24Cl2O4W |
Molecular Weight |
631.2 g/mol |
IUPAC Name |
dichlorotungsten;phenol |
InChI |
InChI=1S/4C6H6O.2ClH.W/c4*7-6-4-2-1-3-5-6;;;/h4*1-5,7H;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
DWCWHHJEILWIMN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[W]Cl |
Origin of Product |
United States |
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